molecular formula C7H3ClN2O2 B13629002 1-Chloro-2-isocyano-4-nitrobenzene

1-Chloro-2-isocyano-4-nitrobenzene

Cat. No.: B13629002
M. Wt: 182.56 g/mol
InChI Key: HUEPFWDYXGMWDZ-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyano-4-nitrobenzene is an aromatic compound with the molecular formula C7H3ClN2O2 It is characterized by the presence of a chlorine atom, an isocyano group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-isocyano-4-nitrobenzene typically involves multi-step reactions starting from readily available benzene derivatives. One common method includes:

    Nitration: Chlorobenzene undergoes nitration to form 1-chloro-4-nitrobenzene.

    Isocyanation: The nitro compound is then subjected to isocyanation to introduce the isocyano group at the ortho position relative to the chlorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-isocyano-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, forming different substituted benzene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-isocyano-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-2-isocyano-4-nitrobenzene exerts its effects involves interactions with various molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, thereby inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-Chloro-2-isocyano-4-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-2-nitrobenzene: Lacks the isocyano group, making it less versatile in certain chemical reactions.

    1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    1-Chloro-2-methyl-4-nitrobenzene: Contains a methyl group instead of an isocyano group, leading to different chemical properties and uses.

The presence of the isocyano group in this compound makes it unique and valuable for specific applications where this functional group is required.

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

1-chloro-2-isocyano-4-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H

InChI Key

HUEPFWDYXGMWDZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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